RIP1 kinase inhibitor 1
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Overview
Description
Receptor-interacting protein kinase 1 inhibitor 1 is a compound that inhibits the activity of receptor-interacting protein kinase 1. Receptor-interacting protein kinase 1 is a serine/threonine-protein kinase that plays a crucial role in regulating inflammation, cell death, and survival. Inhibition of receptor-interacting protein kinase 1 has been explored as a therapeutic strategy for various diseases, including neurodegenerative, autoimmune, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of receptor-interacting protein kinase 1 inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy groups . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of receptor-interacting protein kinase 1 inhibitor 1 involves scaling up the synthetic routes to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Receptor-interacting protein kinase 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Receptor-interacting protein kinase 1 inhibitor 1 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
Receptor-interacting protein kinase 1 inhibitor 1 exerts its effects by binding to the hydrophobic pocket of receptor-interacting protein kinase 1, located between the N- and C-terminus of the kinase domain. This binding locks receptor-interacting protein kinase 1 in an inactive conformation, preventing its kinase activity. The inhibition of receptor-interacting protein kinase 1 kinase activity blocks the formation of the necrosome complex and the execution of necroptosis, a form of regulated cell death .
Comparison with Similar Compounds
Receptor-interacting protein kinase 1 inhibitor 1 is compared with other similar compounds, such as:
Receptor-interacting protein kinase 1 inhibitor 1 is unique in its specific binding affinity and selectivity for receptor-interacting protein kinase 1, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKONLKXWPCOJF-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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